

Replicating Lifespan Extension: A Comparative Guide to Alpha-Ketoglutarate, Rapamycin, and Metformin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxaloglutarate

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For Researchers, Scientists, and Drug Development Professionals

The quest to extend healthy lifespan is a cornerstone of aging research. Among the promising pharmacological interventions, alpha-ketoglutarate (AKG) has emerged as a key metabolite with demonstrated effects on longevity in various model organisms. This guide provides an objective comparison of the lifespan-extending effects of AKG with two other well-studied compounds, rapamycin and metformin. We present a synthesis of key experimental data, detailed methodologies for replication, and visualizations of the underlying molecular pathways to aid researchers in navigating this rapidly evolving field.

Quantitative Comparison of Lifespan-Extending Interventions

The following table summarizes the quantitative data from key studies on the effects of alpha-ketoglutarate, rapamycin, and metformin on lifespan in different model organisms. It is important to note that direct comparisons should be made with caution due to variations in experimental design, including the genetic background of the model organisms, dosage, and timing of the intervention.

Compound	Model Organism	Sex	Lifespan Increase (Median)	Lifespan Increase (Maximum)	Key Study Reference
Alpha-Ketoglutarate (Ca-AKG)	Mus musculus (C57BL/6)	Female	10.5% - 16.6%	8% - 19.7%	Asadi Shahmirzadi et al., 2020[1][2]
Mus musculus (C57BL/6)	Male	Not statistically significant	Not statistically significant	Asadi Shahmirzadi et al., 2020[1][2]	
Caenorhabditis elegans	Mixed	~50% (Mean)	Not specified	Chin et al., 2014	
Drosophila melanogaster	Female	Significant extension	Significant extension	Su et al., 2019[3]	
Rapamycin	Mus musculus (Genetically heterogeneous)	Female	14%	Yes	Harrison et al., 2009[1][4]
Mus musculus (Genetically heterogeneous)	Male	9%	Yes	Harrison et al., 2009[1][4]	
Mus musculus (C57BL/6JNi a)	Male	16% (Overall median from birth)	Not specified	Bitto et al., 2016[5]	
Metformin	Mus musculus (C57BL/6)	Male	5.83%	Not specified	Martin-Montalvo et al., 2013[6][7]

Mus musculus (B6C3F1)	Male	4.15%	Not specified	Martin-Montalvo et al., 2013[6][7]
Caenorhabditis elegans	Mixed	~40% (Mean)	Not specified	Onken & Driscoll, 2010

Experimental Protocols for Key Lifespan Studies

Replicating key findings is fundamental to scientific progress. Below are detailed methodologies for hallmark studies on AKG, rapamycin, and metformin.

Alpha-Ketoglutarate (AKG) Lifespan Study in Mice

- Animal Model: C57BL/6 mice.[1][2]
- Intervention: Calcium alpha-ketoglutarate (Ca-AKG) was administered at 2% by weight in the chow.[1]
- Experimental Groups:
 - Control group: Fed a standard diet.
 - Ca-AKG-treated group: Fed a diet supplemented with Ca-AKG.
- Study Initiation: Treatment was initiated in middle-aged mice, at 18 months of age.[1][2]
- Primary Endpoints:
 - Lifespan (median and maximum).[1]
 - Healthspan, assessed using a clinically relevant frailty index composed of 31 measurements.[1]
- Monitoring: Animals were monitored daily for health and survival. Body weight and food intake were recorded regularly.

Rapamycin Lifespan Study in Mice

- Animal Model: Genetically heterogeneous UM-HET3 mice.[\[1\]](#)
- Intervention: Encapsulated rapamycin was administered at a concentration of 14 ppm in the chow.[\[1\]](#)
- Experimental Groups:
 - Control group: Fed a standard diet.
 - Rapamycin-treated group: Fed a diet containing encapsulated rapamycin.
- Study Initiation: Treatment was initiated late in life, at 600 days of age.[\[1\]](#)
- Primary Endpoint: Lifespan (median and maximum).[\[1\]](#)
- Monitoring: Mice were housed in a specific pathogen-free environment and monitored for survival and age-related pathologies.

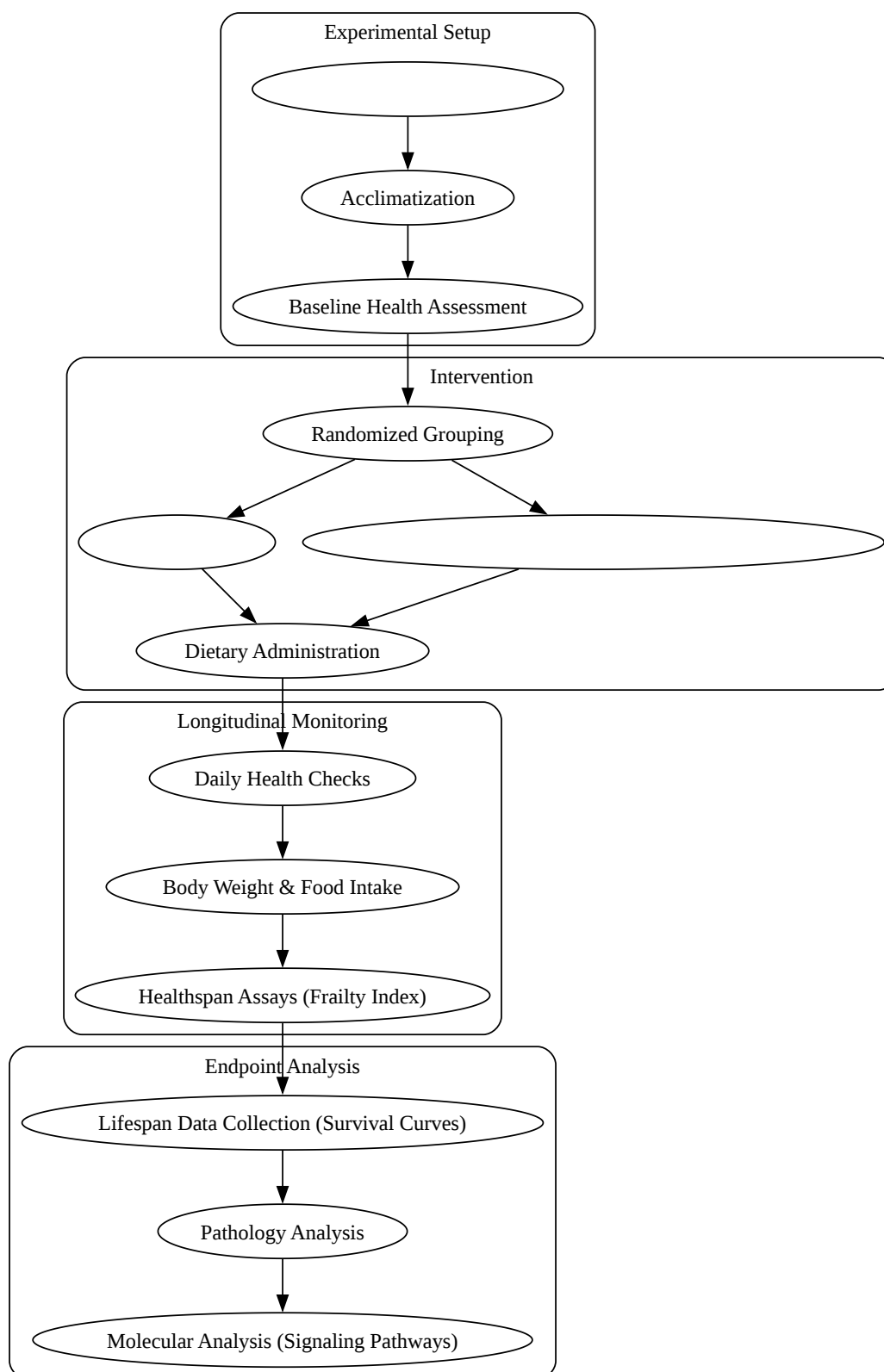
Metformin Lifespan Study in Mice

- Animal Model: Male C57BL/6 mice.[\[6\]](#)[\[7\]](#)
- Intervention: Metformin was supplemented in the diet at a concentration of 0.1% (w/w).[\[6\]](#)[\[7\]](#)
A higher dose of 1% (w/w) was found to be toxic.[\[6\]](#)[\[7\]](#)
- Experimental Groups:
 - Control group: Fed a standard diet.
 - Metformin-treated group: Fed a diet supplemented with 0.1% metformin.
- Study Initiation: Treatment began in middle-aged mice.[\[6\]](#)
- Primary Endpoints:
 - Lifespan (mean).[\[6\]](#)[\[7\]](#)
 - Healthspan indicators, including physical performance and insulin sensitivity.[\[6\]](#)

- Monitoring: Regular monitoring of animal health, body weight, and food intake.

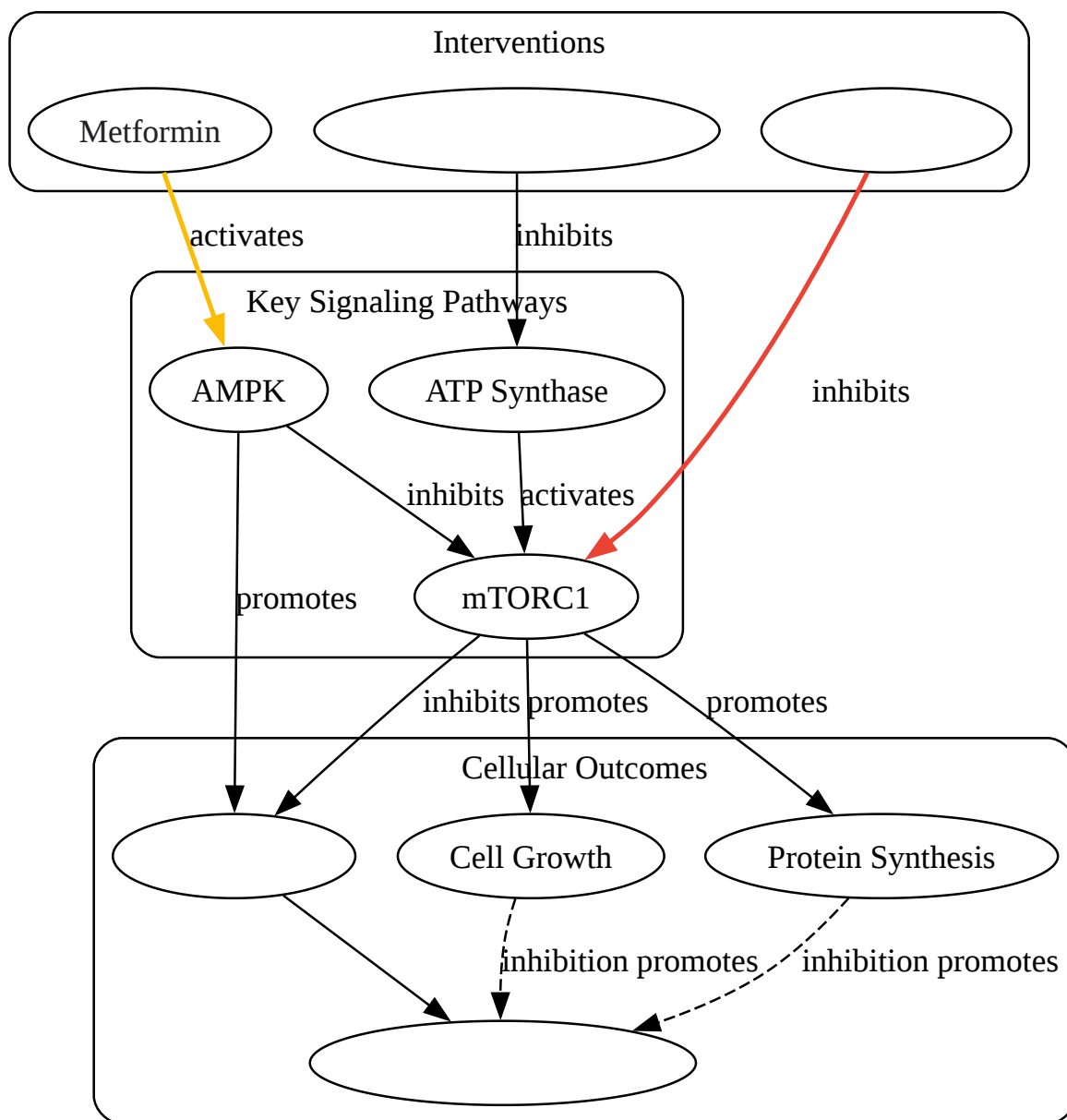
Signaling Pathways and Experimental Workflow

The lifespan-extending effects of these compounds are mediated through complex signaling networks that are central to cellular metabolism and aging.



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The mTOR (mechanistic Target of Rapamycin) and AMPK (AMP-activated protein kinase) pathways are central regulators of cellular metabolism and growth, and are key targets of these lifespan-extending compounds.



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Conclusion

Alpha-ketoglutarate, rapamycin, and metformin all demonstrate the potential to extend lifespan and/or healthspan in model organisms, albeit through distinct yet overlapping molecular mechanisms. Rapamycin shows robust lifespan extension through direct mTOR inhibition, while metformin's effects are often linked to its role as a caloric restriction mimetic and AMPK activator.[6][7] AKG appears to act on multiple pathways, including the inhibition of ATP synthase and mTOR, and may offer a favorable safety profile as an endogenous metabolite.[1][8]

This guide provides a foundational framework for researchers seeking to replicate and build upon these pivotal experiments. The provided data, protocols, and pathway diagrams are intended to facilitate a deeper understanding of these interventions and to spur further investigation into the molecular underpinnings of aging and the development of effective pro-longevity strategies.

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